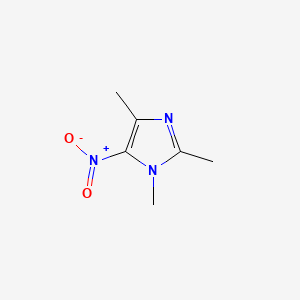

1,2,4-Trimethyl-5-nitroimidazole

Description

Historical Context of Imidazole (B134444) and Nitroimidazole Research

The journey of nitroimidazole research began in the 1950s with the discovery of azomycin (B20884) (2-nitroimidazole) as a natural product with antibacterial properties. nih.govmdpi.com This discovery spurred the synthesis and investigation of a vast number of nitroimidazole derivatives. nih.govniscpr.res.in A significant breakthrough came with the development of metronidazole (B1676534), a 5-nitroimidazole, which was introduced as a therapeutic agent in the 1960s and became a cornerstone in the treatment of anaerobic bacterial and protozoal infections. niscpr.res.inresearchgate.net The success of metronidazole led to the development of other clinically important 5-nitroimidazoles, such as tinidazole, ornidazole, and secnidazole. niscpr.res.injocpr.com

The mechanism of action of nitroimidazoles is generally understood to involve the reduction of the nitro group within the target microorganism. unimib.itnih.gov This reduction process generates reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives, as well as the nitro radical anion, which can damage cellular macromolecules like DNA, leading to cell death. unimib.itresearchgate.net This mode of action is particularly effective in anaerobic or hypoxic environments where the reduction of the nitro group is favored. nih.govwikipedia.org

Significance of 1,2,4-Trimethyl-5-nitroimidazole as a Research Chemical

Within the broad class of nitroimidazoles, this compound stands out as a valuable tool in academic research. Its specific substitution pattern provides a unique platform for investigating the fundamental mechanisms of nitroimidazole activity.

The study of nitroimidazole bioactivation has been a central theme in understanding their biological effects. It is widely accepted that the reduction of the nitro group is a critical step for their activity. nih.gov Research using various nitroimidazole derivatives has helped to elucidate the nature of the reactive intermediates formed upon reduction.

Studies have provided direct evidence that the reduction of the nitro group is responsible for the activation of nitroimidazoles. nih.gov The preparation and study of nitrosoimidazole analogues, which are believed to be intermediates in the reduction pathway, have shown them to be considerably more bactericidal than their nitro counterparts. nih.gov This supports the hypothesis that these reduced species are the ultimate effectors of cellular damage. The specific structure of this compound, with its methyl groups at positions 1, 2, and 4, can influence its electronic properties and, consequently, its reduction potential and the stability of the resulting radical intermediates. This makes it a useful compound for comparative studies aimed at dissecting the structure-activity relationships within the nitroimidazole class.

The ability of nitroimidazoles to be selectively activated under hypoxic conditions has led to their use as chemical probes in biochemical research. wikipedia.org Hypoxia is a common feature of solid tumors and is associated with resistance to radiation and chemotherapy. Nitroimidazoles can be used to label and visualize hypoxic cells, providing valuable information for cancer research and diagnostics.

While specific studies detailing the use of this compound as a chemical probe are not extensively documented in the provided search results, the general principle of using nitroimidazoles for this purpose is well-established. For instance, activity-based protein profiling (ABPP) has been employed with functionalized nitroimidazoles to identify their cellular targets. nih.gov This technique involves using a probe molecule that can covalently bind to its target proteins, allowing for their subsequent identification. The unique substitution pattern of this compound could be leveraged in the design of novel chemical probes with tailored properties for specific biochemical investigations.

Classification and Structural Features within the Nitroimidazole Class

Nitroimidazoles are classified based on the position of the nitro group on the imidazole ring. niscpr.res.inwikipedia.org The most common and extensively studied are the 2-nitroimidazoles and 5-nitroimidazoles. mdpi.comwikipedia.org From a therapeutic standpoint, 4-nitro and 5-nitroimidazoles are often considered together as they can exist as tautomers that readily interconvert. wikipedia.org

This compound belongs to the 5-nitroimidazole subclass. Its structure is characterized by the following key features:

A five-membered imidazole ring: The core heterocyclic structure.

A nitro group at position 5: This is the key functional group responsible for its biological activity. jocpr.com

A methyl group at position 1 (N-1): This substitution prevents tautomerization and can influence the compound's lipophilicity and metabolic stability.

A methyl group at position 2: This can provide steric hindrance around the nitro group, potentially affecting its interaction with nitroreductase enzymes. jocpr.com

A methyl group at position 4: This substitution further modifies the electronic and steric properties of the molecule.

The combination of these structural elements gives this compound a distinct set of physicochemical properties that are relevant to its behavior in biological systems.

Properties

CAS No. |

18888-57-8 |

|---|---|

Molecular Formula |

C6H9N3O2 |

Molecular Weight |

155.15 g/mol |

IUPAC Name |

1,2,4-trimethyl-5-nitroimidazole |

InChI |

InChI=1S/C6H9N3O2/c1-4-6(9(10)11)8(3)5(2)7-4/h1-3H3 |

InChI Key |

SKURQPNZMVXVBW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N(C(=N1)C)C)[N+](=O)[O-] |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Chemical Transformations of 1,2,4 Trimethyl 5 Nitroimidazole

Established Synthetic Routes to 1,2,4-Trimethyl-5-nitroimidazole

The synthesis of this compound can be achieved through several established routes, primarily involving the strategic introduction of the nitro group and the three methyl groups onto the imidazole (B134444) core.

Regioselective Nitration of Imidazole Ring Systems

The introduction of a nitro group onto the imidazole ring is a critical step in the synthesis of nitroimidazoles. The position of nitration is highly dependent on the reaction conditions and the nature of the substituents already present on the ring. For the synthesis of this compound, the nitration of 1,2,4-trimethylimidazole is a key transformation. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. smolecule.com The directing effects of the existing methyl groups guide the incoming nitro group to the C5 position. The regioselectivity of nitration reactions on imidazole and other aromatic systems can be influenced by various factors, including the use of specific catalysts or reaction media. For instance, aqueous solutions of sodium dodecylsulfate with dilute nitric acid have been shown to provide a mild and regioselective medium for the nitration of some aromatic compounds. rsc.org

Alkylation Strategies for Methyl Group Introduction

The introduction of methyl groups at the N1, C2, and C4 positions of the imidazole ring is another fundamental aspect of the synthesis of this compound. Alkylation reactions are commonly employed for this purpose. smolecule.com These reactions typically involve the use of an alkylating agent, such as a methyl halide, in the presence of a base. The regioselectivity of N-alkylation can be a significant challenge in imidazole chemistry. For instance, the alkylation of 4(5)-nitroimidazole can lead to a mixture of N1 and N3 alkylated products, with the outcome being sensitive to reaction conditions such as the solvent and base used. researchgate.netderpharmachemica.com Studies have shown that heating the reaction can improve the yield of N-alkylated products. researchgate.netderpharmachemica.com

A plausible synthetic sequence for this compound could involve the initial synthesis of a dimethyl-substituted imidazole, followed by nitration and a final methylation step, or vice-versa. The specific order of these steps would be crucial in achieving the desired substitution pattern.

One-Pot Multicomponent Synthesis Approaches

One-pot multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like substituted imidazoles. tandfonline.comresearchgate.net These reactions involve the combination of three or more starting materials in a single reaction vessel to form the final product, avoiding the need for isolation of intermediates. tandfonline.com While a specific one-pot synthesis for this compound is not extensively documented in the provided search results, the principles of MCRs are highly relevant. For instance, the Debus-Radziszewski imidazole synthesis, which involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, is a classic example of a multicomponent reaction for imidazole synthesis. jetir.org Adaptations of such methods, potentially using methylated precursors, could conceivably lead to the formation of the 1,2,4-trimethylimidazole core, which could then be nitrated. One-pot methods for the synthesis of other substituted imidazoles, such as 2,4,5-trisubstituted imidazoles, have been developed using various catalysts. rsc.org

Heterogeneous Catalysis in Imidazole Synthesis Relevant to the Compound

Heterogeneous catalysts play a crucial role in modern organic synthesis, offering advantages such as ease of separation, reusability, and often milder reaction conditions. tandfonline.commdpi.com In the context of imidazole synthesis, various heterogeneous catalysts have been employed to facilitate the construction of the imidazole ring. These catalysts can be particularly beneficial in multicomponent reactions. tandfonline.comtandfonline.com

Examples of heterogeneous catalysts used in imidazole synthesis include:

Metal-Organic Frameworks (MOFs) : MIL-101(Cr) has been used as an efficient heterogeneous catalyst for the one-pot synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions. mdpi.com

Supported Metal Catalysts : Nickel chloride supported on acidic alumina (B75360) has been utilized for preparing 2,4,5-trisubstituted imidazoles. tandfonline.com

Nanoparticles : ZnFe2O4 nanoparticles have been reported as catalysts for the synthesis of substituted imidazoles. rsc.org

While direct application of these specific catalysts to the synthesis of this compound is not detailed, the principles of heterogeneous catalysis are highly applicable. A suitably designed heterogeneous catalyst could potentially facilitate the key bond-forming reactions in a more sustainable and efficient manner.

Microwave-Assisted Synthesis Techniques

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. ajol.infodergipark.org.tr This technique has been successfully applied to the synthesis of various heterocyclic compounds, including nitroimidazoles and benzimidazoles. ajol.infonih.gov

The use of microwave irradiation can be particularly advantageous in multicomponent reactions for imidazole synthesis. For example, the synthesis of 2,4,5-triphenyl imidazoles has been achieved in minutes under microwave irradiation in the presence of glacial acetic acid. jetir.org The synthesis of 2-nitroimidazoles has also been accomplished using microwave conditions with potter's clay and sodium nitrite. nih.gov These examples highlight the potential of microwave-assisted techniques to significantly improve the efficiency of synthetic routes to this compound, potentially reducing reaction times and improving yields in both the ring formation and functionalization steps.

Derivatization Strategies of the this compound Scaffold

Once synthesized, the this compound scaffold can be further modified to create a library of related compounds with potentially diverse properties. The functional groups present on the molecule offer several handles for derivatization.

A key transformation for nitroimidazoles is the reduction of the nitro group to an amino group. This can be achieved using various reducing agents, such as hydrogen gas with a palladium or platinum catalyst. smolecule.com The resulting aminoimidazole would be a versatile intermediate for further reactions, such as acylation or the formation of Schiff bases.

Another point of reactivity is the imidazole ring itself . While the ring is aromatic, the presence of the activating nitro group and the methyl groups can influence its susceptibility to electrophilic or nucleophilic attack, depending on the reaction conditions.

Furthermore, the methyl groups , particularly the one at the C2 position, could potentially undergo reactions such as oxidation under specific conditions, although this would likely require harsh reagents.

Functionalization via Cross-Coupling Reactions (e.g., Sonogashira, Suzuki-Miyaura)

The introduction of new carbon-carbon bonds to the nitroimidazole core is a key strategy for structural elaboration. Palladium-catalyzed cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura reactions, are powerful tools for this purpose. These reactions typically require a halo-derivative of the imidazole as a starting material to couple with an alkyne (Sonogashira) or a boronic acid/ester (Suzuki-Miyaura).

The Sonogashira coupling allows for the introduction of alkynyl groups. This reaction involves the use of a palladium catalyst and a copper(I) co-catalyst in the presence of a base. ontosight.aigoogle.com While specific examples starting directly from a halogenated this compound are not extensively documented in the reviewed literature, studies on analogous compounds, such as 4-bromo-1,2-dimethyl-5-nitro-1H-imidazole, demonstrate the feasibility of this transformation. ontosight.ai The reaction of this bromo-derivative with various terminal alkynes under microwave irradiation provides a rapid and efficient route to 4-alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles in moderate to high yields. ontosight.ai This methodology highlights the potential for functionalizing the C4 position of the nitroimidazole ring.

The Suzuki-Miyaura coupling is another versatile method for creating C-C bonds, in this case, by coupling a halo-imidazole with an aryl or vinyl boronic acid. chemicalbook.comgoogle.com This reaction is known for its mild conditions and tolerance of a wide range of functional groups. google.com Research on 5-chloro-1-methyl-4-nitroimidazole (B20735) has shown successful Suzuki coupling with various arylboronic acids to produce 5-aryl-1-methyl-4-nitroimidazoles in good yields. google.com Similarly, 4-bromo-1,2-dimethyl-5-nitro-1H-imidazoles have been effectively coupled with aryl, heteroaryl, and styryl boronic acid derivatives. chemicalbook.com These examples underscore the utility of the Suzuki-Miyaura reaction for modifying the nitroimidazole core, provided a suitable halo-precursor is available.

Table 1: Examples of Cross-Coupling Reactions on Nitroimidazole Scaffolds

| Coupling Reaction | Halo-Nitroimidazole Substrate | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|

| Sonogashira | 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole | Terminal Alkynes | 4-Alkynyl-1,2-dimethyl-5-nitro-1H-imidazoles | ontosight.ai |

| Suzuki-Miyaura | 5-Chloro-1-methyl-4-nitroimidazole | Arylboronic Acids | 5-Aryl-1-methyl-4-nitroimidazoles | google.com |

| Suzuki-Miyaura | 4-Bromo-1,2-dimethyl-5-nitro-1H-imidazole | Aryl/Heteroaryl/Styryl Boronic Acids | 4-Aryl/Heteroaryl/Styryl-1,2-dimethyl-5-nitro-1H-imidazoles | chemicalbook.com |

Introduction of Diverse Substituents for Structural Modification

The structural modification of the this compound scaffold is not limited to the imidazole ring itself but also involves the substituents attached to it. The introduction of diverse functional groups can be achieved through various synthetic strategies, leading to a wide array of derivatives.

A common approach involves the modification of a pre-existing functional group on a side chain. For instance, in derivatives of 2-methyl-5-nitroimidazole (B138375) bearing a hydroxyethyl (B10761427) group at the N1 position (structurally related to metronidazole), the hydroxyl group serves as a versatile handle for further reactions. rsc.orgwipo.int This alcoholic functional group can be subjected to esterification or etherification to introduce a variety of substituents. rsc.orgwipo.int For example, reaction with acid chlorides or anhydrides in the presence of a base like pyridine (B92270) can yield the corresponding esters. wipo.inthumanjournals.com Similarly, nucleophilic substitution reactions can be employed to introduce different moieties. rsc.org These modifications allow for the systematic alteration of the molecule's physicochemical properties.

Synthesis of Halo-Derivatives (e.g., Iodo-nitroimidazoles)

The synthesis of halo-derivatives of nitroimidazoles is a crucial step for enabling cross-coupling reactions. The direct halogenation of an activated aromatic ring is a common synthetic strategy. mt.comlibretexts.org For imidazoles, the position of halogenation is influenced by the existing substituents and reaction conditions.

The synthesis of chloro-nitroimidazoles can be achieved through various routes. One method involves the nitration of a pre-existing chloroimidazole. For instance, 2-chloro-4-nitroimidazole (B123238) can be synthesized by the nitration of 2-chloroimidazole using a mixture of fuming nitric acid and fuming sulfuric acid. chemicalbook.comgoogle.com Another approach involves a multi-step sequence starting from 2-aminoimidazole, which undergoes diazotization, followed by a Sandmeyer-type chlorination with cuprous chloride, and subsequent nitration to yield 2-chloro-4-nitroimidazole. google.com Processes for the production of 2-chloro-4-nitroimidazole derivatives, which are useful intermediates, have been developed, sometimes involving the chlorination of N-protected 4-nitroimidazoles. google.comwipo.int

The synthesis of iodo-nitroimidazoles can also be accomplished through several methods. Nucleophilic iodination of a suitable precursor is a common strategy. For example, 1-β-D-(5-deoxy-5-iodoarabinofuranosyl)-2-nitroimidazole has been synthesized from its corresponding 5'-O-toluenesulfonyl precursor via nucleophilic substitution with iodide. nih.gov Another method involves the use of molecular iodine and triphenylphosphine. nih.gov The direct iodination of aromatic compounds can also be achieved using reagents like iodine in the presence of an oxidizing agent. google.com While direct halogenation of this compound is not prominently described, these general methods for the synthesis of halo-nitroimidazoles indicate plausible routes to obtain the necessary precursors for further functionalization.

Conjugation Chemistry for Advanced Research Probes (e.g., Indolin-2-one conjugates, lignan (B3055560) conjugates)

The conjugation of the this compound scaffold with other bioactive molecules or pharmacophores is an advanced strategy to develop novel chemical entities and research probes. This approach aims to combine the properties of both parent molecules, potentially leading to synergistic or novel activities.

Indolin-2-one conjugates have emerged as a significant area of research. The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry. nih.gov The synthesis of hybrids of indolin-2-one and nitroimidazole has been reported. For instance, (E)-3-((1-methyl-5-nitro-1H-imidazol-2-yl)methylene)indolin-2-one was synthesized through the condensation of 1-methyl-5-nitro-1H-imidazole-2-carbaldehyde with indolin-2-one in the presence of piperidine. Further structural refinement, such as the introduction of a nitro group at the C-5 position of the indolin-2-one ring, has also been explored. chemicalbook.com Additionally, indolin-2-one nitroimidazole conjugates have been synthesized and utilized as activity-based probes to identify cellular targets. nih.govnih.gov These probes often incorporate a reporter tag, such as an alkyne, which can be introduced via Sonogashira coupling, for subsequent detection. nih.gov

Lignan conjugates represent another potential avenue for creating advanced research probes. Lignans (B1203133) are a large class of polyphenolic compounds found in plants, known for their diverse biological activities. ontosight.ainih.govnih.gov The synthesis of lignan derivatives is an active area of research in medicinal chemistry. rsc.orgnih.gov While the direct conjugation of this compound with a lignan molecule is not explicitly detailed in the reviewed literature, the chemical handles available on both the nitroimidazole scaffold (or its derivatives) and various lignans offer possibilities for their linkage. Synthetic strategies could involve ester or ether linkages, or the formation of carbon-carbon bonds, to create novel hybrid molecules for biological evaluation.

Physicochemical and Theoretical Characterization of 1,2,4 Trimethyl 5 Nitroimidazole

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure and bonding within a molecule like 1,2,4-trimethyl-5-nitroimidazole. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate spectra that are unique to its structure.

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The technique measures the absorption of infrared radiation at various frequencies, which correspond to the vibrational frequencies of specific bonds within the molecule. For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands for the C-H bonds of the methyl groups, the C=N and C=C bonds within the imidazole (B134444) ring, and the N=O bonds of the nitro group. nih.gov

Illustrative IR Data for Related Nitroimidazole Compounds

| Functional Group | Typical Wavenumber (cm⁻¹) | Compound Reference |

|---|---|---|

| C-H Stretching (aromatic/aliphatic) | 2900-3100 | Metronidazole (B1676534), Tinidazole nih.gov |

| C=C Stretching (imidazole ring) | 1500-1600 | Tinidazole nih.gov |

| C=N Stretching (imidazole ring) | 1520-1540 | Tinidazole, Metronidazole nih.gov |

| N=O Asymmetric Stretching | 1500-1550 | Tinidazole nih.gov |

| N=O Symmetric Stretching | 1350-1370 | Tinidazole nih.gov |

This table is for illustrative purposes and shows typical IR absorption ranges for functional groups found in related nitroimidazole compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the detailed structural elucidation of organic compounds. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR provides similar information for carbon atoms.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the three methyl groups. The chemical shifts of these signals would be influenced by their position on the imidazole ring and the electronic effects of the nitro group. Similarly, the ¹³C NMR spectrum would display signals for the carbon atoms of the methyl groups and the imidazole ring. The position of the nitro group and the methyl substituents would significantly affect the chemical shifts of the ring carbons. swinburne.edu.aupublish.csiro.au

Although specific ¹H and ¹³C NMR data for this compound are not available in the reviewed literature, analysis of related methylated nitroimidazoles demonstrates the utility of this technique. swinburne.edu.aupublish.csiro.au

Illustrative ¹H and ¹³C NMR Data for a Related Compound: 1-methyl-4-nitroimidazole (B145534)

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Solvent | Reference |

|---|---|---|---|---|

| ¹H | 3.75 (N1-CH₃) | s | DMSO-d₆ | swinburne.edu.au |

| 7.80 (H-5) | d | DMSO-d₆ | swinburne.edu.au | |

| 8.35 (H-2) | d | DMSO-d₆ | swinburne.edu.au | |

| ¹³C | 34.2 (N1-CH₃) | DMSO-d₆ | swinburne.edu.au | |

| 122.6 (C2) | DMSO-d₆ | swinburne.edu.au | ||

| 138.1 (C5) | DMSO-d₆ | swinburne.edu.au |

This table presents data for 1-methyl-4-nitroimidazole for illustrative purposes to show the type of information obtained from NMR spectroscopy. s = singlet, d = doublet.

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight of the compound and can reveal structural details through the analysis of fragmentation patterns. For this compound (C₆H₉N₃O₂), the molecular weight is approximately 155.15 g/mol . publish.csiro.au

In a mass spectrometer, the molecule would be ionized, and the resulting molecular ion would be detected. Further fragmentation would likely involve the loss of the nitro group (NO₂) or parts of it (e.g., NO, O), as well as the cleavage of methyl groups. The fragmentation patterns of nitroimidazoles can be complex and are influenced by the position of the substituents on the imidazole ring. rsc.org Studies on the fragmentation of 1-methyl-5-nitroimidazole (B135252) have shown that methylation significantly alters the fragmentation pathways compared to its unmethylated counterpart. rsc.org

While X-ray diffraction has been used to confirm the structures of other nitroimidazole derivatives, specific crystallographic data for this compound are not found in the available literature. iomcworld.com

Electrochemical Properties and Redox Behavior

The electrochemical properties of nitroimidazoles are of significant interest, largely because their biological activity is linked to the reductive activation of the nitro group. swinburne.edu.autandfonline.com

Voltammetric and polarographic techniques are used to study the reduction and oxidation processes of chemical species. In the context of nitroimidazoles, these methods are employed to investigate the mechanism of nitro group reduction. The reduction of the nitro group on a nitroimidazole ring typically proceeds through a series of steps, often involving the formation of a nitro radical anion, followed by further reduction to nitroso and hydroxylamine (B1172632) intermediates, and ultimately to an amine. tandfonline.com

Cyclic voltammetry, a common voltammetric method, can be used to determine the reduction potentials of these processes and to assess the stability of the generated intermediates. researchgate.net The reduction potential is a key parameter that influences the biological efficacy of nitroimidazole compounds. chemicalbook.com Studies on various nitroimidazole derivatives have shown that the electrochemical behavior is pH-dependent and is influenced by the substituents on the imidazole ring. uva.nl

While specific voltammetric or polarographic data for this compound are not available, it is expected that its redox behavior would be analogous to other 5-nitroimidazole derivatives, exhibiting a multi-electron reduction of the nitro group. The presence of three methyl groups would likely influence the reduction potential compared to less substituted analogs.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-methyl-4-nitroimidazole |

| Metronidazole |

Nitro Group Reduction Potentials

The biological activity and chemical reactivity of nitroimidazoles are intrinsically linked to the electrochemical potential of the nitro (NO₂) group. The one-electron reduction potential is a key parameter, as the initial step in the mechanism of action for many nitroimidazole compounds involves the reduction of the nitro group to a nitro-anion radical.

The reduction potential of a nitroimidazole is sensitive to its specific chemical structure, including the position of the nitro group and the nature of other substituents on the imidazole ring. Research comparing various nitroimidazole derivatives has established clear structure-property relationships. Generally, 2-nitroimidazoles exhibit more positive one-electron reduction potentials (E¹₇) at pH 7 compared to their 5-nitroimidazole counterparts, indicating that 2-nitroimidazoles are more easily reduced. researchgate.net 4-nitroimidazoles are typically weaker oxidants than both 2- and 5-nitro-analogs. researchgate.net

For 5-nitroimidazoles, the reduction potential is a critical factor. For instance, studies on related compounds like 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole show a one-electron reduction potential of -486 mV (± 10 mV). researchgate.net It is known that 5-nitroimidazole derivatives such as metronidazole and ronidazole (B806) are generally more difficult to reduce than 2-nitroimidazole (B3424786) derivatives due to their lower redox potential. jst.go.jp The rate of reduction is directly correlated with these potentials; a higher (more positive) E⁷(1) value corresponds to a faster rate of enzymatic reduction. smolecule.com This reduction is often a crucial activation step, and the potential at which it occurs is a primary determinant of the compound's subsequent chemical and biological activity.

Table 1: One-Electron Reduction Potentials (E¹₇) of Selected Nitroimidazole Derivatives

| Compound | Position of Nitro Group | E¹₇ (mV vs. NHE) |

|---|---|---|

| 5-formyl-1-methyl-2-nitroimidazole | 2 | -243 |

| 1-(2-hydroxyethyl)-2-nitroimidazole | 2 | -398 |

| 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole | 5 | -486 |

| 4-nitroimidazole (B12731) | 4 | ≤–527 |

This table presents comparative data from studies on various nitroimidazole structures to illustrate the influence of substituent position on reduction potential. Data sourced from reference researchgate.net.

Formation and Stability of Nitro-Anion Radicals in Chemical Systems

The reduction of the nitro group on a nitroimidazole leads to the formation of a nitro-anion radical (R-NO₂⁻). The generation, stability, and reactivity of this radical are central to the compound's mechanism of action in various chemical and biological systems.

The formation of these radicals can be achieved through electrochemical methods or via reduction by chemical agents. Cyclic voltammetry is a powerful technique used to study the generation of nitro-anion radicals. Studies on related nitroimidazole derivatives show that these compounds typically produce a well-resolved nitro/nitro radical anion couple in voltammetric experiments. The stability of the generated radical can be significantly influenced by the chemical environment. For example, the presence of certain ions, such as tetrabutylammonium, can hinder the protonation of the nitro-anion radical at an electrode surface, thereby enhancing its stability and allowing for better characterization.

In biological and chemical systems, nitro-anion radicals can be formed by the action of reducing agents, including enzymes like adrenodoxin (B1173346) reductase or molecules like catecholamine neurotransmitters. jst.go.jp The formation of these radicals has been directly observed and characterized using electron spin resonance (ESR) spectroscopy. jst.go.jp Once formed under aerobic conditions, the nitro-anion radical is capable of reacting with molecular oxygen to produce a superoxide (B77818) radical and hydrogen peroxide, regenerating the parent nitro compound in a process known as futile cycling. jst.go.jp The stability of the nitro-anion radical itself can be quantified by its decay rate constant, providing a measure of its half-life in a given system.

Computational Chemistry and Quantum Mechanical Studies

Computational methods provide deep insights into the molecular properties of this compound that are difficult to probe through experimental means alone. These theoretical approaches are essential for understanding its electronic structure, conformational dynamics, and for predicting its physicochemical behavior.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. For nitroaromatic compounds, DFT calculations are employed to determine properties such as molecular geometry, charge distribution, frontier molecular orbital energies (HOMO and LUMO), and the stability of different molecular states.

In the context of nitroimidazoles, DFT can be used to:

Analyze Electron Distribution: Calculate the partial charges on each atom to identify sites susceptible to nucleophilic or electrophilic attack. The nitro group is a strong electron-withdrawing group, and DFT can quantify its effect on the imidazole ring's electronic structure.

Predict Reactivity: The energies of the HOMO and LUMO orbitals and the resulting HOMO-LUMO gap are key indicators of chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity. For related nitroaromatic compounds, the lower conduction bands are often composed mainly of the nitro group atoms, suggesting that the initial step of a reaction, such as detonation or reduction, may be initiated by the breakdown of the C-NO₂ bond.

Model Reaction Pathways: DFT calculations can model the energetics of chemical reactions, such as the initial one-electron reduction to the nitro-anion radical. This helps in understanding the feasibility and mechanism of such transformations.

These theoretical calculations provide a foundational understanding that complements experimental findings from electrochemistry and spectroscopy.

Molecular Dynamics Simulations for Conformational Analysis in Research Contexts

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. While DFT provides a static picture of electronic structure, MD simulations offer a dynamic view of a molecule's conformational flexibility and its interactions with its environment.

In research contexts, MD simulations are frequently used to study how molecules like nitroimidazoles interact with biological targets, such as proteins or DNA. For a compound like this compound, MD simulations could be applied to:

Explore Conformational Space: Determine the preferred three-dimensional shapes (conformations) of the molecule in different environments (e.g., in a vacuum, in water, or near a biological macromolecule). This includes analyzing the rotation of the methyl groups and the nitro group relative to the imidazole ring.

Simulate Binding to a Target: In drug design research, MD simulations are used to model the process of a ligand binding to a receptor. The simulations can reveal the stability of the resulting complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the free energy of binding.

Analyze Solvation Effects: Understand how solvent molecules, particularly water, arrange themselves around the nitroimidazole and how this solvation shell influences the molecule's properties and reactivity.

By simulating the molecule's behavior at the atomic level, MD provides crucial insights for designing new compounds and interpreting experimental results in a research setting.

Prediction of Physicochemical Parameters for Research Design

Computational chemistry is a powerful tool for the in silico prediction of physicochemical parameters, which is invaluable for guiding experimental research design. By calculating these properties before synthesis, researchers can prioritize compounds with desirable characteristics.

For this compound, computational models can predict a range of parameters:

Electronic Properties: As described with DFT, parameters like the dipole moment, polarizability, and orbital energies can be calculated to predict reactivity and intermolecular interactions.

Structural and Thermodynamic Properties: Methods like DFT can predict bond lengths, angles, and the relative stability of different isomers or conformers. They can also estimate thermodynamic quantities like binding energies and Gibbs free energies for reactions.

Pharmacokinetic (ADME) Properties: Specialized software and quantitative structure-activity relationship (QSAR) models can predict properties relevant to drug development, such as lipophilicity (logP), aqueous solubility, and potential for membrane permeability.

The ability to predict these parameters allows researchers to screen virtual libraries of compounds and focus laboratory efforts on candidates with the highest probability of success for a given application, be it in medicine or materials science.

Mechanistic Investigations of 1,2,4 Trimethyl 5 Nitroimidazole Action in Model Systems

Biochemical Basis of Nitroimidazole Reduction and Activation

The biological activity of nitroimidazoles is contingent upon the reduction of their nitro group, a process that transforms the relatively inert parent compound into a cascade of reactive species. This activation is a critical first step in the mechanism of action for this class of compounds.

Role of Nitroreductases and Electron Transport Proteins in Target Organisms

The activation of 5-nitroimidazoles is primarily carried out by nitroreductases, a diverse family of enzymes present in various organisms. These enzymes catalyze the reduction of the nitro group. In many anaerobic bacteria and some protozoa, proteins of the electron transport chain, such as ferredoxin, possess a sufficiently low redox potential to effectively reduce the nitroimidazole ring. This process is crucial, as the selective toxicity of these compounds often relies on the presence of these specific enzymes in target organisms.

The reduction process is not always straightforward. For instance, studies on the related compound dimetridazole (B1670680) (1,2-dimethyl-5-nitroimidazole) in Bacteroides fragilis have shown that in susceptible strains, the compound is metabolized to a toxic intermediate. In contrast, resistant strains can possess genes, such as nimA, that may encode a 5-nitroimidazole reductase that shunts the drug to a non-toxic amine derivative, preventing the formation of the lethal species. nih.gov The efficiency of reduction can also be influenced by the specific electron carriers available within the organism. For example, the hydrogenase 1 of Clostridium pasteurianum can rapidly reduce various nitroimidazoles, but this is dependent on the presence of electron carriers like ferredoxin or flavin coenzymes. nih.gov

Molecular Targets and Cellular Pathways in Microbial Models

The reactive intermediates generated from the reduction of 1,2,4-trimethyl-5-nitroimidazole can interact with a variety of cellular components, leading to widespread disruption of normal physiological processes.

Interference with Nucleic Acid Synthesis and DNA Integrity

A primary target of activated nitroimidazoles is the genomic and plasmid DNA of microorganisms. The reactive intermediates can cause significant DNA damage, including strand breaks. nih.govnih.gov This damage is thought to be a major contributor to the cytotoxic effects of these compounds. Studies on the related compound metronidazole (B1676534) have shown a significant increase in DNA strand breaks in lymphocytes. nih.govresearchgate.net The mechanism is believed to involve the direct interaction of the reduced nitroimidazole metabolites with the DNA helix.

The general mechanism of action for this compound is thought to involve interference with nucleic acid synthesis through the formation of these reactive intermediates upon reduction. smolecule.com This disruption of DNA integrity and synthesis effectively halts cellular replication and leads to cell death.

Enzyme Inhibition Profiles (e.g., Topoisomerase IV, Metabolic Enzymes) in Microorganisms

Table 1: Examples of Topoisomerase IV Inhibitors and their Activity

| Compound Class | Example Compound | Target Organism(s) | Reported IC₅₀ |

| Fluoroquinolones | Ciprofloxacin | Escherichia coli, Staphylococcus aureus | Varies by organism |

| Benzimidazole Ureas | - | Broad spectrum | Potent activity |

| Thiosemicarbazides | 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide | Gram-positive bacteria | 14 µM |

This table provides examples of compound classes known to inhibit topoisomerase IV and is for illustrative purposes, as direct inhibition by this compound has not been documented.

Impact on Quorum Sensing and Biofilm Formation in Bacterial Models (e.g., Pseudomonas aeruginosa)

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression and collective behaviors, such as biofilm formation and virulence factor production. youtube.comyoutube.com Disrupting QS is a promising strategy for controlling bacterial infections. While there is no direct research on this compound, studies on other 5-nitroimidazole derivatives have shown effects on these processes in Pseudomonas aeruginosa. nih.govnih.gov

Pseudomonas aeruginosa is a notorious opportunistic pathogen known for its ability to form robust biofilms, which are communities of bacteria encased in a self-produced matrix that are highly resistant to antibiotics. The QS systems of P. aeruginosa, including the las and rhl systems, play a critical role in regulating biofilm development and the production of virulence factors. nih.gov Inhibition of these systems can lead to a reduction in pathogenicity. While specific data for this compound is not available, the potential for nitroimidazoles to interfere with these pathways warrants further investigation.

Sterol Biosynthesis Pathway Inhibition in Parasitic Models

The sterol biosynthesis pathway is a critical metabolic route in many pathogenic protozoa and fungi, leading to the production of essential sterols like ergosterol (B1671047). These sterols are vital for maintaining the integrity and function of cellular membranes. The enzymes within this pathway, particularly those absent in the host, are attractive targets for antimicrobial drug development. nih.govnih.gov One such enzyme is sterol C24-methyltransferase (24-SMT), which is crucial for the production of ergosterol in these pathogens but is not present in their mammalian hosts. nih.gov

Inhibition of key enzymes in this pathway, such as sterol 14α-demethylase (a target for azole antifungals) and 24-SMT, disrupts the parasite's ability to produce its required sterols. This leads to the accumulation of toxic sterol intermediates and ultimately compromises the parasite's cell membrane, inhibiting growth and proliferation. frontiersin.orgmdpi.comnih.gov

While the inhibition of sterol biosynthesis is a known mechanism for various antimicrobial agents, there is currently a lack of specific research data directly implicating this compound in the inhibition of the sterol biosynthesis pathway in parasitic models. The primary mechanism of action for 5-nitroimidazoles is generally attributed to the reduction of their nitro group, leading to the formation of cytotoxic radicals that damage DNA and other macromolecules. mdpi.com

Table 1: Key Enzymes in the Ergosterol Biosynthesis Pathway as Potential Drug Targets

| Enzyme | Function | Consequence of Inhibition |

| Sterol 14α-demethylase (CYP51) | Catalyzes the removal of the 14α-methyl group from lanosterol. | Accumulation of toxic 14α-methylated sterols, disruption of membrane function. frontiersin.org |

| Sterol C24-methyltransferase (24-SMT) | Transfers a methyl group to the C24 position of the sterol side chain. | Inhibition of ergosterol synthesis, essential for parasite viability. nih.gov |

| Squalene (B77637) epoxidase | Catalyzes the conversion of squalene to 2,3-oxidosqualene (B107256). | Depletion of ergosterol precursors. |

| 2,3-Oxidosqualene cyclase | Catalyzes the cyclization of 2,3-oxidosqualene to lanosterol. | Blockade of the initial step in sterol formation. nih.gov |

This table summarizes key enzymes in the ergosterol biosynthesis pathway that are targets for antimicrobial compounds. There is no direct evidence to date that this compound specifically inhibits these enzymes.

Redox Cycling and Oxygen Sensitivity in In Vitro Systems

The biological activity of 5-nitroimidazoles is intrinsically linked to their redox properties. These compounds are prodrugs that require reductive activation to exert their cytotoxic effects. mdpi.com This activation process is highly dependent on the redox potential of the compound and the presence of specific enzymes, known as nitroreductases, within the target organism. digitellinc.comnih.gov The selective toxicity of 5-nitroimidazoles against anaerobic and microaerophilic organisms is attributed to the low intracellular oxygen concentrations in these environments, which favors the reduction of the nitro group. nih.gov

The general mechanism involves the transfer of an electron to the nitro group, forming a nitro radical anion. In anaerobic conditions, this radical can undergo further reduction, leading to the formation of highly reactive cytotoxic intermediates that can damage DNA, proteins, and other cellular components. mdpi.com However, in the presence of oxygen, the nitro radical anion can be rapidly re-oxidized back to the parent compound, a process known as "futile cycling" or redox cycling. This redox cycling can lead to the generation of reactive oxygen species, such as superoxide (B77818) radicals, but it also reduces the concentration of the cytotoxic intermediates, thereby diminishing the compound's efficacy under aerobic conditions.

Table 2: General Principles of Redox Activation of 5-Nitroimidazoles

| Process | Description | Role of Oxygen |

| Reductive Activation | The nitro group (R-NO₂) is reduced by nitroreductases to a nitro radical anion (R-NO₂⁻). | Inhibits the accumulation of the active radical by re-oxidation. |

| Formation of Cytotoxic Intermediates | The nitro radical anion is further reduced to cytotoxic species (e.g., nitroso, hydroxylamine). | Prevents the formation of these cytotoxic intermediates. |

| Redox Cycling | The nitro radical anion transfers its electron to molecular oxygen, regenerating the parent compound and producing superoxide. | Facilitates futile cycling, reducing the drug's direct cytotoxic effect. |

This table outlines the general mechanism of redox activation for the 5-nitroimidazole class of compounds. Specific quantitative data on the redox potential and oxygen sensitivity of this compound are not available in the cited literature.

Preclinical and in Vitro Research Applications of 1,2,4 Trimethyl 5 Nitroimidazole and Its Derivatives

Evaluation in In Vitro Microbial Assays

In vitro assays are fundamental in determining the antimicrobial spectrum and potency of new chemical entities. For 5-nitroimidazole compounds, these studies have been crucial in characterizing their activity against a range of anaerobic bacteria, protozoa, and fungi.

Activity against Anaerobic Bacteria (e.g., Clostridia spp., Bacteroides fragilis)

5-Nitroimidazoles are well-established for their potent activity against anaerobic bacteria. Their mechanism of action involves the reduction of the nitro group within the anaerobic microorganism, leading to the formation of cytotoxic radicals that damage bacterial DNA and other macromolecules.

Table 1: In Vitro Activity of Representative 5-Nitroimidazoles against Anaerobic Bacteria

| Compound | Organism | MIC (µg/mL) |

|---|---|---|

| Metronidazole (B1676534) | Bacteroides fragilis | 0.16 - 2.5 |

| Tinidazole | Bacteroides fragilis group | Generally ≤ 4 |

| Ornidazole | Bacteroides fragilis group | Generally ≤ 4 |

| Metronidazole | Clostridium difficile | Generally ≤ 4 |

Activity against Protozoa (e.g., Trichomonas vaginalis, Giardia lamblia, Leishmania spp.)

The 5-nitroimidazole class of drugs is a cornerstone in the treatment of infections caused by several protozoan parasites. The anaerobic or microaerophilic nature of these organisms allows for the activation of the 5-nitroimidazole prodrug into its cytotoxic form.

Extensive in vitro studies have demonstrated the efficacy of various 5-nitroimidazole derivatives against Trichomonas vaginalis, the causative agent of trichomoniasis, and Giardia lamblia, which causes giardiasis. Research into derivatives has shown that modifications to the imidazole (B134444) ring can significantly enhance potency. For instance, derivatives with substitutions at the 2- and 4-positions of the imidazole ring have shown greater activity against G. lamblia than traditional 1-position substituted compounds like metronidazole nih.gov.

The activity of 5-nitroimidazoles has also been explored against various Leishmania species. Studies have shown that certain derivatives exhibit inhibitory activity against both promastigote and amastigote forms of the parasite mcmaster.ca.

Table 2: In Vitro Antiprotozoal Activity of Various 5-Nitroimidazole Derivatives

| Compound Class/Derivative | Protozoan Species | Activity Metric (e.g., EC₅₀, IC₅₀, MIC) | Reference Compound |

|---|---|---|---|

| 1-methyl-5-nitroimidazole (B135252) carboxamides | Giardia lamblia | EC₅₀: 1.6 - 4.9 µM | Metronidazole (EC₅₀: 6.1 µM) |

| 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazoles | Leishmania major promastigotes | IC₅₀ values reported | Not specified |

| 5-aryl-1-methyl-4-nitroimidazoles | Entamoeba histolytica | IC₅₀: 1.47 - 4.43 µM | Metronidazole |

| 5-aryl-1-methyl-4-nitroimidazoles | Giardia intestinalis | IC₅₀: 1.47 - 4.43 µM | Metronidazole |

Activity against Fungi (e.g., Candida albicans)

The efficacy of 5-nitroimidazoles against fungal pathogens appears to be limited. Research on the antifungal properties of this class of compounds has generally shown weak or no activity against clinically relevant fungi such as Candida albicans. One study found that nitroimidazole antiprotozoal agents, including metronidazole, ornidazole, secnidazole, and tinidazole, did not exhibit antifungal activity against C. albicans at concentrations up to 64 µg/ml. Similarly, another investigation into a series of 5-nitroimidazole derivatives reported only weak activity against Aspergillus flavus and Candida albicans. This suggests that the mechanism of action of 5-nitroimidazoles is not effective against the cellular machinery of these fungi.

Studies on Bacterial Resistance Mechanisms (e.g., Nim genes)

Bacterial resistance to 5-nitroimidazoles is a growing concern. One of the primary mechanisms of resistance involves the presence of nim genes. These genes encode nitroimidazole reductases, which are enzymes that can inactivate the drug by converting the nitro group into a non-toxic amino group, thereby preventing the formation of the cytotoxic radical intermediates nih.gov.

The nim genes are often located on mobile genetic elements, which facilitates their spread among bacterial populations. To date, several nim genes (nimA through nimK) have been identified in a variety of anaerobic bacteria, most notably in members of the Bacteroides fragilis group nih.gov. The expression of nim genes can result in varying levels of resistance, from low-level to high-level resistance to metronidazole and other 5-nitroimidazoles nih.gov. The presence of these genes can be detected using molecular methods such as PCR, which is a valuable tool for epidemiological surveillance of resistance nih.gov.

In Vivo Studies in Non-Human Animal Models for Efficacy and Mechanistic Insight

In vivo studies in animal models are critical for evaluating the therapeutic potential of new drug candidates and for understanding their mechanisms of action in a physiological context.

Efficacy Models for Parasitic Infections

Various animal models have been utilized to assess the in vivo efficacy of 5-nitroimidazole derivatives against parasitic infections. For instance, murine models of visceral leishmaniasis caused by Leishmania donovani have been used to evaluate novel 5-nitroimidazole compounds. In one such study, a quinoline–metronidazole derivative demonstrated superior efficacy in reducing the parasite burden in the liver and spleen of infected mice compared to the parent compound mdpi.com. Another study using a murine model of toxoplasmosis found that a 2-nitroimidazole (B3424786) compound had comparable efficacy to the standard treatment, sulfadiazine, in increasing the survival time of infected mice brieflands.com. These studies highlight the potential for developing new 5-nitroimidazole derivatives with improved in vivo activity against a range of parasitic diseases.

Hypoxia Imaging and Probe Development in Preclinical Cancer Models

No research studies, data, or findings were identified that describe the use of 1,2,4-Trimethyl-5-nitroimidazole or its derivatives as imaging agents or probes for detecting hypoxia in preclinical cancer models. The existing literature extensively covers other nitroimidazole-based compounds, such as Pimonidazole, [18F]FMISO, and [18F]EF5, which are designed to be reductively activated and trapped in hypoxic cells, but there is no mention of this compound being developed or evaluated for this purpose.

Applications in Chemical Biology as Mechanistic Probes

No publications were found that detail the application of this compound as a mechanistic probe in chemical biology. While the general mechanism of action for 5-nitroimidazoles involves bioreductive activation under low-oxygen conditions to form reactive intermediates that can interact with cellular macromolecules, there are no specific studies that utilize this compound to investigate these or other biological pathways.

Compound Names Mentioned

As no specific research on this compound for the requested applications could be found, a data table of mentioned compounds cannot be generated.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1,2,4 Trimethyl 5 Nitroimidazole Analogues

Impact of Substituent Position and Nature on Biological Activity in Model Systems

The type and placement of different functional groups on the imidazole (B134444) ring significantly shape the toxicological and therapeutic effects of these compounds. nih.gov Key areas of investigation include the role of the nitro group, the influence of alkyl substituents, and the effects of halogenation.

Role of the Nitro Group and its Positional Isomers

The nitro group is a critical determinant of the biological activity of nitroimidazoles, but its presence is also associated with mutagenic and genotoxic properties. nih.govsvedbergopen.com The position of the nitro group on the imidazole ring—be it at the C4 or C5 position—has a profound impact on the compound's activity.

Studies have shown that the nitro group is not solely responsible for the mutagenic or genotoxic effects observed in some nitroimidazoles. nih.gov For example, certain synthesized nitroimidazoles have demonstrated activity against Trypanosoma cruzi without being genotoxic. nih.gov Research indicates that nitroimidazoles with a nitro group at the C4 position and a methyl group at the C2 position were not genotoxic, unlike their counterparts with the nitro group at C5. nih.gov However, in the absence of a methyl group at C2, the position of the nitro group did not influence genotoxicity. nih.gov

The biological action of nitroimidazoles relies on the reductive activation of the nitro group within the target cell. nih.gov This reduction can lead to the formation of reactive intermediates that are toxic to the microorganism. nih.govnih.gov The efficiency of this activation can be influenced by the nitro group's position. For instance, the 4-nitroimidazole (B12731) PA-824 is a superior substrate for the deazaflavin-dependent nitroreductase (Ddn) compared to the 5-nitroimidazole metronidazole (B1676534), which is not a substrate at all. nih.gov This difference in activation kinetics is believed to be a key factor in the broader spectrum of activity of some 4-nitroimidazoles against both aerobic and anaerobic Mycobacterium tuberculosis. nih.gov

| Compound Type | General Biological Activity Trend | Genotoxicity Observation | Activation by Ddn |

| 5-Nitroimidazoles | Generally more active | Can be genotoxic, but not always. nih.gov | Poor substrate (e.g., Metronidazole). nih.gov |

| 4-Nitroimidazoles | Generally less active, but some show broad-spectrum activity. researchgate.netnih.gov | Can be non-genotoxic, especially with a C2-methyl group. nih.gov | Good substrate (e.g., PA-824). nih.gov |

Influence of Alkyl Substituents

Alkyl groups, particularly methyl groups, at various positions on the imidazole ring can significantly modulate the biological activity and properties of nitroimidazoles. The presence of a methyl group at the C2 position is a common feature in many biologically active nitroimidazoles.

Studies have demonstrated that a methyl group at the C2 position can influence the genotoxicity of the compound in conjunction with the position of the nitro group. nih.gov For example, nitroimidazoles with a nitro group at C4 and a methyl group at C2 were found to be non-genotoxic. nih.gov In contrast, some analogues with a nitro group at C5 and a methyl group at C2 are known to be mutagenic. nih.gov

The length and nature of alkyl chains attached to the nitrogen atom at the N1 position also play a crucial role in determining the biological effects. In a study on the antitumor activity of N-alkyl-nitroimidazoles, it was observed that increasing the length of the N-alkyl chain led to a decrease in activity against A549 lung cancer cells. openmedicinalchemistryjournal.com However, against MDA-MB-231 breast cancer cells, the length of the alkyl chain did not significantly affect the anticancer activity. openmedicinalchemistryjournal.com This suggests that the influence of N-alkyl substituents can be cell-line specific.

Furthermore, research on antibacterial agents has shown that the antibacterial effects of 1-alkylimidazole derivatives can increase with the number of carbons in the alkyl chain up to nine carbons. nih.gov The substitution of a 2-methyl group on the imidazole ring was also found to enhance antibacterial activity. nih.gov

Computational studies using Density Functional Theory (DFT) have provided further insights into the effects of alkyl substituents. A methyl group linked to the C2 position, along with the position and inductive effect of the nitro group, causes major changes in the physicochemical features, chemical reactivity, and stability of nitroimidazole derivatives. rsc.org

| Substituent | Position | Observed Effect |

| Methyl | C2 | Influences genotoxicity in combination with nitro group position. nih.gov |

| Methyl | C2 | Can enhance antibacterial activity. nih.gov |

| Alkyl Chain | N1 | Increasing length can decrease antitumor activity in some cancer cell lines. openmedicinalchemistryjournal.com |

| Alkyl Chain | N1 | Increasing length (up to 9 carbons) can increase antibacterial activity. nih.gov |

Effects of Halogenation on Chemical Reactivity and Biological Impact

The introduction of halogen atoms into the nitroimidazole structure is a strategy employed to modify their chemical reactivity and biological activity. Halogenation can influence the electronic properties of the molecule, which in turn can affect its interactions with biological targets.

Research has shown that fluorinated nitroimidazole compounds can exhibit higher genotoxicity, regardless of the presence of a methyl group at C2 or the position of the nitro group (C4 or C5). nih.gov However, there are exceptions, as seen in compounds where a fluorine atom did not influence genotoxicity. nih.gov

In the context of antimicrobial peptoids, which are structurally different but provide insights into the effects of halogenation, a clear correlation was observed between the halogenation of an inactive model peptoid and its increased antimicrobial activity. nih.gov The activity against S. aureus and S. epidermidis increased from fluorine to iodine, with the iodine-substituted peptoids being the most potent. nih.gov Short brominated analogues displayed a significant increase in activity against S. aureus, E. coli, and P. aeruginosa, along with reduced cytotoxicity. nih.gov This enhanced activity is linked to the increased hydrophobicity and self-assembly properties of the halogenated compounds. nih.gov

The presence of halogen atoms in molecules is generally recognized as a tool for drug optimization, as it can enhance various biological activities. researchgate.net For example, the presence of bromine atoms on a phenol (B47542) ring has been shown to be important for improved antimicrobial activity. researchgate.net

Development of Bicyclic and Fused Nitroimidazole Systems for Research

To enhance the therapeutic potential and overcome some of the limitations of monocyclic nitroimidazoles, researchers have focused on the development of bicyclic and fused nitroimidazole systems. These more rigid structures can offer improved target specificity and pharmacokinetic properties.

A significant breakthrough in this area was the discovery of bicyclic nitroimidazoles with potent antitubercular activity. nih.gov One of the first such compounds reported was CGI-17341, a fused nitroimidazole that showed both in vitro and in vivo activity against multidrug-resistant strains of Mycobacterium tuberculosis. nih.gov However, its development was halted due to mutagenic side effects. nih.gov

Further research led to the development of other bicyclic nitroimidazoles, such as PA-824, a 4-nitroimidazo-oxazine. nih.gov The structural features of PA-824, including the bicyclic oxazine (B8389632) ring, a lipophilic side chain, and an oxygen atom at the 2-position of the nitroimidazole, are key determinants of its aerobic activity against M. tuberculosis. nih.govresearchgate.net In contrast, simply creating a bicyclic analog of the 5-nitroimidazole metronidazole did not confer aerobic activity. nih.govresearchgate.net

The synthesis of novel bicyclic nitroimidazole derivatives continues to be an active area of research. For example, a series of 3-hydroxy-8-nitroimidazo[5,1-b]-1,4,5,6-tetrahydropyrimidine systems, which are structural analogs of PA-824, have been synthesized and evaluated for their anti-tuberculosis effects, revealing interesting structure-activity relationships. nih.gov

The development of these bicyclic and fused systems has demonstrated that moving from a simple nitroimidazole to a more complex, functionalized structure can lead to optimized drug candidates with improved activity profiles. nih.gov

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Research Design

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are powerful computational tools used in drug discovery to understand the relationship between the chemical structure of a compound and its biological activity or physicochemical properties. conicet.gov.ar These models are instrumental in the rational design of new nitroimidazole derivatives with desired characteristics.

QSAR studies have been successfully applied to nitroimidazole derivatives to elucidate the structural features essential for their biological activity. For instance, Hologram QSAR (HQSAR) models have been generated for a series of nitroimidazole derivatives to understand their activity against susceptible and resistant strains of Trichomonas vaginalis. nih.gov These models have shown that the 5-nitroimidazole scaffold contributes positively to activity, while the 4-nitroimidazole scaffold has a negative impact. nih.gov

In the context of radiosensitizers, 2D-QSAR models have been developed for nitroimidazole sulfonamide analogues to identify the structural features crucial for their radiosensitizing properties. researchgate.net These models, validated using stringent criteria, serve as useful tools for predicting the radiosensitization potential of new compounds. researchgate.net

Furthermore, a simple four-feature QSAR model was derived to rationalize the minimum inhibitory concentration (MIC) results in a series of bicyclic nitroimidazoles with antitubercular activity. nih.gov This demonstrates the utility of QSAR in understanding the activity of more complex nitroimidazole systems.

QSPR modeling, on the other hand, focuses on predicting the physicochemical properties of molecules. conicet.gov.ar Both QSAR and QSPR models rely on the calculation of molecular descriptors that numerically encode the structural features of the compounds. conicet.gov.ar By establishing a mathematical relationship between these descriptors and the observed activity or property, these models can predict the behavior of newly designed compounds, thereby saving time and resources in the drug development process. conicet.gov.ar

The application of machine learning techniques, such as random forest, in conjunction with QSAR (RF-QSAR) has also proven to be effective in building robust predictive models for the activity of nitroimidazole derivatives. nih.gov

| Modeling Technique | Application in Nitroimidazole Research | Key Findings/Contributions |

| HQSAR | Understanding anti-T. vaginalis activity. nih.gov | Identified the positive contribution of the 5-nitroimidazole scaffold and the negative contribution of the 4-nitroimidazole scaffold. nih.gov |

| 2D-QSAR | Determining structural features for radiosensitization. researchgate.net | Developed predictive models for the radiosensitizing properties of nitroimidazole sulfonamides. researchgate.net |

| 4-Feature QSAR | Rationalizing antitubercular activity of bicyclic nitroimidazoles. nih.gov | Provided a model to explain the MIC values of a series of bicyclic compounds. nih.gov |

| RF-QSAR | Predicting activity against resistant T. vaginalis. nih.gov | Built a robust predictive model for drug-resistant strains. nih.gov |

Advanced Analytical Methodologies for Research on 1,2,4 Trimethyl 5 Nitroimidazole

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatographic methods are fundamental to the analysis of 1,2,4-trimethyl-5-nitroimidazole, providing the means to separate it from complex matrices and quantify its presence with high precision. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently utilized techniques in this domain.

High-Performance Liquid Chromatography (HPLC)

High-performance liquid chromatography is a versatile and widely used technique for the analysis of nitroimidazole compounds. Isocratic reversed-phase HPLC methods have been successfully developed for the simultaneous determination of various 5-nitroimidazole derivatives. ijper.org A typical HPLC system for this purpose would employ a C18 column, which is effective for the separation of moderately polar compounds like nitroimidazoles. ijper.orgusda.gov

The mobile phase composition is a critical parameter in achieving optimal separation. A common mobile phase consists of a mixture of acetonitrile (B52724) and an aqueous buffer, such as o-phosphoric acid modified with triethylamine (B128534). ijper.org The ratio of the organic modifier (acetonitrile) to the aqueous buffer is adjusted to achieve the desired retention times and resolution of the analytes. For instance, a mobile phase of acetonitrile and 0.3% o-phosphoric acid with 0.1% triethylamine in a 20:80 (v/v) ratio has been shown to be effective. ijper.org The flow rate is typically maintained around 0.7 to 1.0 mL/min. ijper.orgresearchgate.net Detection is commonly performed using a UV detector set at a wavelength where the nitroimidazole compounds exhibit strong absorbance, often around 300-320 nm. ijper.orgresearchgate.net

The table below summarizes typical HPLC conditions that could be adapted for the analysis of this compound based on methods developed for similar compounds.

| Parameter | Condition | Reference |

| Column | C18 (250x4.6 mm, 5 µm) | ijper.org |

| Mobile Phase | Acetonitrile: 0.3% o-phosphoric acid with 0.1% triethylamine (20:80 v/v) | ijper.org |

| Flow Rate | 0.7 mL/min | ijper.org |

| Temperature | 30°C | ijper.org |

| Detection | UV at 300 nm | ijper.org |

Method validation for HPLC analysis of nitroimidazoles typically includes assessment of linearity, limits of detection (LOD) and quantification (LOQ), precision, accuracy, and stability. ijper.orgresearchgate.net For related compounds like metronidazole (B1676534) and tinidazole, linear responses have been observed in the range of 12.5 – 100 µg/mL with LODs as low as 0.012 µg/mL. ijper.org

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry offers high sensitivity and specificity for the analysis of nitroimidazoles, particularly for trace-level detection in complex samples. Due to the relatively low volatility of many nitroimidazole compounds, a derivatization step is often necessary to improve their chromatographic behavior. A common derivatization agent is N,O-bis(trimethylsilyl)acetamide (BSA), which converts polar functional groups into more volatile trimethylsilyl (B98337) (TMS) derivatives. nih.gov

The separation is typically achieved on a non-polar or semi-polar capillary column, such as a DB-5 or DB-1. nih.gov The injector temperature is set high enough to ensure efficient volatilization of the derivatives, for example, at 285°C. nih.gov A temperature program is employed for the oven to achieve good separation of the analytes. nih.gov

The following table outlines general GC-MS conditions that could be applied for the analysis of silylated this compound.

| Parameter | Condition | Reference |

| Derivatization | N,O-bis(trimethylsilyl)acetamide (BSA) in Chloroform | nih.gov |

| Column | DB-5 (30 m x 0.25 mm ID, 0.25 µm film thickness) | nih.gov |

| Injector Temp. | 285°C | nih.gov |

| Oven Program | 60°C (1.5 min), then ramp to 290°C | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

Spectroscopic Techniques for Detection and Characterization in Research Settings

Spectroscopic methods are invaluable for the detection and structural elucidation of this compound. UV-Visible and fluorescence spectroscopy are particularly useful in research settings for rapid detection and for the development of specialized probes.

UV-Visible Spectroscopy

UV-Visible spectroscopy is a straightforward and accessible technique for the detection of nitroimidazole compounds. These compounds typically exhibit strong absorbance in the UV region due to the presence of the nitro group and the imidazole (B134444) ring. For many 5-nitroimidazole antimicrobials, the maximum absorbance (λmax) is observed around 310-320 nm. redalyc.org For instance, a method for the determination of metronidazole involved its reduction followed by a condensation reaction to form a Schiff's base with a λmax at 422 nm. redalyc.org The specific λmax for this compound would be influenced by the methyl substitutions on the imidazole ring, which can cause a slight shift in the absorption wavelength. In research, UV-Vis spectroscopy can be used for quantitative analysis, to monitor reaction kinetics, or to determine the purity of a sample.

Fluorescence Spectroscopy for Probe Development

While many nitroimidazoles are not naturally fluorescent, their structure can be modified to develop fluorescent probes. The imidazole moiety is a component of various fluorophores, and synthetic fluorescent compounds incorporating imidazoles have been studied as pH probes. nih.gov The development of fluorescent probes based on the this compound scaffold could be a promising area of research. This could involve the introduction of a fluorophore to the molecule. For example, fluorescently labeled metronidazole has been synthesized for use in competitive binding assays with molecularly imprinted polymers. rsc.org Such probes could be valuable for studying the interactions of this compound with biological targets or for developing sensitive analytical methods. The fluorescence properties, including excitation and emission wavelengths and quantum yield, would be dependent on the specific fluorophore attached and the local environment. rsc.org

Electrochemical Detection Methods for Nitroimidazole Compounds

Electrochemical methods offer a sensitive and often low-cost alternative for the detection of nitroimidazole compounds. The presence of the electrochemically active nitro group makes these compounds well-suited for analysis by techniques such as cyclic voltammetry.

The electrochemical reduction of the nitro group is the basis for the detection of these compounds. rsc.orgnih.govresearchgate.net The one-electron reduction potential of nitroimidazoles is a key parameter that influences their biological activity and their detection. rsc.orgnih.gov Studies on various substituted nitroimidazoles have shown that the reduction potential is dependent on the position of the nitro group and the nature of other substituents on the imidazole ring. rsc.org For example, 2-nitroimidazoles generally have more positive reduction potentials than 5-nitro analogues. rsc.org

The one-electron reduction potentials at pH 7 for some nitroimidazoles are presented in the table below.

| Compound | One-electron Reduction Potential (E¹₇ vs. NHE) | Reference |

| 5-formyl-1-methyl-2-nitroimidazole | -243 mV | rsc.org |

| 1-(2-hydroxyethyl)-2-nitroimidazole | -398 mV | rsc.org |

| 1-(2-hydroxyethyl)-2-methyl-5-nitroimidazole (Metronidazole) | -486 mV | rsc.org |

| 4-nitroimidazole (B12731) | ≤–527 mV | rsc.org |

While the specific reduction potential for this compound is not reported in these studies, it is expected to be in a similar range to other 5-nitroimidazoles. Electrochemical sensors, such as those based on modified screen-printed electrodes, have been developed for the sensitive detection of nitroimidazoles like metronidazole in various samples. researchgate.net These methods demonstrate the potential for developing dedicated electrochemical sensors for the rapid and on-site analysis of this compound in research applications.

Immunoassays and Biosensors for Research Applications and Detection in Complex Matrices

The development of rapid, sensitive, and selective analytical methods is crucial for the detection and quantification of chemical compounds in various complex matrices. For nitroimidazole compounds, immunoassays and biosensors represent a significant area of research, offering alternatives to conventional chromatographic techniques. These methods are often lauded for their high throughput, potential for portability, and cost-effectiveness. However, a review of the scientific literature reveals a notable gap in the development of such assays specifically for this compound. Research has predominantly focused on other 5-nitroimidazoles with a history of use as veterinary drugs, such as metronidazole, dimetridazole (B1670680), and ronidazole (B806). The principles and findings from this related research provide a foundational understanding of methodologies that could potentially be adapted for this compound.

Immunoassays are bioanalytical methods that utilize the specific binding affinity of an antibody for its antigen. In the context of small molecules like nitroimidazoles, a competitive immunoassay format is typically employed. In this setup, the target analyte (in this case, a nitroimidazole) in a sample competes with a labeled form of the analyte for a limited number of antibody binding sites. The resulting signal is inversely proportional to the concentration of the analyte in the sample.

Polyclonal and monoclonal antibodies have been successfully generated for a range of nitroimidazole compounds. For instance, studies have reported the production of polyclonal antibodies by immunizing animals with conjugates of metronidazole or hydroxydimetridazole coupled to carrier proteins. Current time information in Los Angeles, CA, US. These antibodies have been used to develop competitive enzyme-linked immunosorbent assays (ELISAs) capable of detecting a broad spectrum of nitroimidazole drugs and their metabolites. Current time information in Los Angeles, CA, US. The performance of these assays is often characterized by the half-maximal inhibitory concentration (IC50), which indicates the concentration of the analyte that causes a 50% reduction in the maximum signal. For a panel of antisera, IC50 values for metronidazole have been reported to range from 1.26 to 73.76 ng/mL. Current time information in Los Angeles, CA, US.

Another study focused on producing a monoclonal antibody for the detection of various nitroimidazole compounds in food products. Current time information in Los Angeles, CA, US. Using an indirect competitive ELISA format, this assay demonstrated IC50 values of 0.20 ng/mL for metronidazole, 0.17 ng/mL for dimetridazole, and 0.24 ng/mL for ornidazole. Current time information in Los Angeles, CA, US. The cross-reactivity of these antibodies is a critical parameter, determining the specificity of the assay. Some antibodies have shown broad-spectrum recognition, binding to multiple nitroimidazole compounds, which can be advantageous for general screening purposes. Current time information in Los Angeles, CA, US.

Biosensors are another class of analytical devices that convert a biological recognition event into a measurable signal. These devices typically consist of a biological recognition element (e.g., antibody, enzyme, or nucleic acid) in close proximity to a transducer. For the detection of nitroimidazoles, various biosensor platforms have been explored.